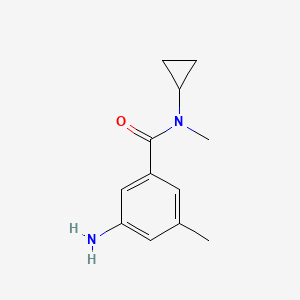
(N,N-dimethylcarbamimidoyl)azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N,N-dimethylcarbamimidoyl)azanium;chloride typically involves the reaction of dimethylamine with cyanamide, followed by the addition of hydrochloric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic chemical reactions but is optimized for higher yields and purity. The use of advanced purification techniques, such as crystallization and filtration, ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(N,N-dimethylcarbamimidoyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions vary widely. For example, oxidation can yield different nitrogen-containing compounds, while reduction typically produces simpler amines. Substitution reactions can result in a variety of substituted guanidines .
Scientific Research Applications
(N,N-dimethylcarbamimidoyl)azanium;chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (N,N-dimethylcarbamimidoyl)azanium;chloride involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The pathways involved often include the formation of intermediate compounds that further react to produce the final products .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylguanidine hydrochloride
- N,N-dimethylmethyleneammonium iodide
- N,N-dimethylcarbamimidoylcarbamimidoylcarbamodithioic acid
Uniqueness
(N,N-dimethylcarbamimidoyl)azanium;chloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, from organic synthesis to industrial applications .
Properties
IUPAC Name |
(N,N-dimethylcarbamimidoyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.ClH/c1-6(2)3(4)5;/h1-2H3,(H3,4,5);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVLNFSVPLPII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=N)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole](/img/structure/B7975156.png)
(2-phenylethyl)amine](/img/structure/B7975160.png)
![3-[(2-Methylpropyl)sulfanyl]phenol](/img/structure/B7975164.png)
amine](/img/structure/B7975172.png)


![(6-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7975196.png)

![1-[1-(2,2,2-Trifluoro-ethyl)-2,3-dihydro-1H-indol-5-yl]-ethanone](/img/structure/B7975210.png)


